molecular formula C16H21N3O3S B14935909 ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14935909
M. Wt: 335.4 g/mol
InChI Key: SANAXRQEUCPRRW-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a combination of pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and thiazole derivatives, such as:

Uniqueness

What sets ethyl 2-{[3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 2-[3-(2,5-dimethylpyrrol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H21N3O3S/c1-5-22-15(21)14-12(4)17-16(23-14)18-13(20)8-9-19-10(2)6-7-11(19)3/h6-7H,5,8-9H2,1-4H3,(H,17,18,20)

InChI Key

SANAXRQEUCPRRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C(=CC=C2C)C)C

Origin of Product

United States

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